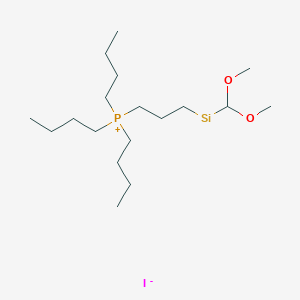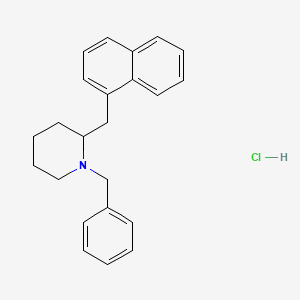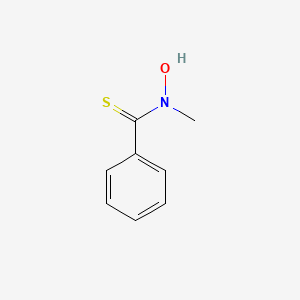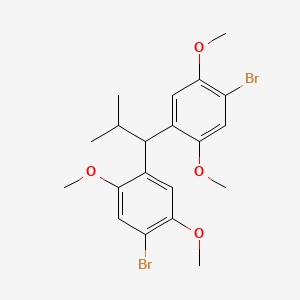
Tetrakis(2,2-dimethylpropyl)disilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,2-dimethylpropyl)disilene is a silicon-based compound characterized by a silicon-silicon double bond (Si=Si) and bulky substituents This compound is part of the disilene family, which has garnered significant interest due to its unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(2,2-dimethylpropyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This process involves the reaction of 1,2-dichloro-1,1,2,2-tetrakis(2,2-dimethylpropyl)disilane with a reducing agent such as lithium naphthalenide . The reaction typically occurs under inert conditions to prevent oxidation and degradation of the disilene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2,2-dimethylpropyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: It can be reduced further to form silicon-hydrogen bonds.
Substitution: The bulky substituents can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as water, methanol, and methyllithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon-oxygen compounds, while nucleophilic addition can result in the formation of silicon-carbon or silicon-oxygen bonds .
Aplicaciones Científicas De Investigación
Tetrakis(2,2-dimethylpropyl)disilene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which tetrakis(2,2-dimethylpropyl)disilene exerts its effects involves the reactivity of the silicon-silicon double bond. The Si=Si bond is highly reactive and can participate in various chemical reactions, including cycloaddition and nucleophilic addition . The bulky substituents provide steric protection, enhancing the stability of the compound and allowing it to participate in selective reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramesityldisilene: Another disilene compound with bulky mesityl groups.
Tetrakis(2,4,6-triisopropylphenyl)disilene: Known for its air stability and similar reactivity patterns.
Uniqueness
Tetrakis(2,2-dimethylpropyl)disilene is unique due to its specific substituents, which provide a balance between stability and reactivity. The 2,2-dimethylpropyl groups offer steric protection while allowing the Si=Si bond to participate in various chemical reactions.
Propiedades
Número CAS |
88652-71-5 |
|---|---|
Fórmula molecular |
C20H44Si2 |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropyl)silylidene-bis(2,2-dimethylpropyl)silane |
InChI |
InChI=1S/C20H44Si2/c1-17(2,3)13-21(14-18(4,5)6)22(15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
Clave InChI |
PUIMUIAPYMMPJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C[Si](=[Si](CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)

![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)



![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)

![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)

![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)

![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
